Cas no 62956-47-2 (Gomisin F)

Gomisin F structure
Nome del prodotto:Gomisin F
Gomisin F Proprietà chimiche e fisiche
Nomi e identificatori
-
- Gomisin F
- (2Z)-2-Methyl-2-butenoic acid (6S,7S,8S,13aS)-5,6,7,8-tetrahydro-7-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-8-yl ester
- FS-7932
- DTXSID901346777
- 62956-47-2
- 2-Butenoic acid, 2-methyl-, (6S,7S,8S,13aS)-5,6,7,8-tetrahydro-7-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol-8-yl ester, (2Z)-
- Q27283466
- C17818
- UNII-M446924U1A
- M446924U1A
- [(9R,10R,11R)-10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate
- CS-0138887
-
- Inchi: InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-19-23(36-13-35-19)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-18(31-5)22(32-6)24(20)33-7/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9-/t15-,26-,28-/m0/s1
- Chiave InChI: ZIBVHHLTJKYXEB-RZGKOBFOSA-N
- Sorrisi: CC=C(C)C(=O)OC1C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC(C1(C)O)C)OC)OC)OC)OC)OCO3
Proprietà calcolate
- Massa esatta: 514.22028266g/mol
- Massa monoisotopica: 514.22028266g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 37
- Conta legami ruotabili: 7
- Complessità: 833
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.6
- Superficie polare topologica: 102Ų
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.28±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilità: Insuluble (3.5E-3 g/L) (25 ºC),
Gomisin F Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN4152-1 mL * 10 mM (in DMSO) |
Gomisin F |
62956-47-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5080 | 2023-09-15 | |
TargetMol Chemicals | TN4152-5mg |
Gomisin F |
62956-47-2 | 5mg |
¥ 3330 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G94420-5mg |
Gomisin F |
62956-47-2 | ,HPLC≥95% | 5mg |
¥3438.0 | 2023-09-07 | |
TargetMol Chemicals | TN4152-5 mg |
Gomisin F |
62956-47-2 | 98% | 5mg |
¥ 3,330 | 2023-07-11 | |
TargetMol Chemicals | TN4152-1 ml * 10 mm |
Gomisin F |
62956-47-2 | 1 ml * 10 mm |
¥ 5080 | 2024-07-20 | ||
ChemFaces | CFN92719-5mg |
Gomisin F |
62956-47-2 | >=98% | 5mg |
$413 | 2023-09-19 |
Gomisin F Letteratura correlata
-
1. Index pages
-
Ying Han,Fangfang Wu,Aihua Zhang,Hui Sun,Wenfeng Wei,Xijun Wang Anal. Methods 2015 7 830
62956-47-2 (Gomisin F) Prodotti correlati
- 878736-21-1(2-9-(4-fluorophenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido1,2-gpurin-3-ylacetic acid)
- 1258609-59-4(3-(3-cyanophenyl)isonicotinic acid)
- 1346595-79-6(Benzene, 1,1'-[(1E)-1,2-diphenyl-1,2-ethenediyl]bis[4-ethynyl-)
- 1352573-92-2(3-Chloro-2-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine)
- 2138104-82-0(tert-butyl N-2-(cyclobutylmethoxy)-3-iodo-2-methylpropyl-N-ethylcarbamate)
- 229621-04-9(trans-3-Formyl-4-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical)
- 897620-90-5(2-(2-{(4-chlorophenyl)carbamoylamino}-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide)
- 108991-90-8(3-{6,6-dimethylbicyclo3.1.1heptan-2-yl}propan-1-ol)
- 2172516-02-6(4-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylspiro2.3hexan-1-yl}formamido)butanoic acid)
- 179472-26-5(tert-butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:62956-47-2)Gomisin F

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta